molecular formula C15H11FO3 B138540 4-Acetoxy-4'-fluorobenzophenone CAS No. 133830-31-6

4-Acetoxy-4'-fluorobenzophenone

Cat. No. B138540
M. Wt: 258.24 g/mol
InChI Key: NUOBILDXRLBYMA-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-fluorobenzophenone is a chemical compound that is related to benzophenones, which are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of both acetoxy and fluorine substituents on the benzophenone backbone suggests that this compound could exhibit unique physical, chemical, and photophysical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with a similar acetoxy group, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . Another related synthesis involved the preparation of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, starting from 4-aminophenol and proceeding through several steps including acetylation and nitration . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-Acetoxy-4'-fluorobenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined, showing that it crystallizes in the monoclinic system and the structure is stabilized by intermolecular interactions . Such studies are crucial for understanding the molecular geometry and potential reactive sites of 4-Acetoxy-4'-fluorobenzophenone.

Chemical Reactions Analysis

Benzophenones, in general, are known to undergo various chemical reactions. The photochemical behavior of 4-hydroxybenzophenone in different solvents has been studied, revealing that its excited states can undergo deprotonation and induce transformations in other molecules . These findings suggest that 4-Acetoxy-4'-fluorobenzophenone may also participate in similar photochemical processes, which could be influenced by the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their substituents. The study of 2-(4-fluorophenoxy) acetic acid provided detailed crystallographic data and insights into the compound's stability and reactivity through DFT calculations and analysis of frontier molecular orbitals (FMOs) . These analyses are relevant for predicting the behavior of 4-Acetoxy-4'-fluorobenzophenone in various environments and its potential applications.

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

One notable application of 4-Acetoxy-4'-fluorobenzophenone derivatives is in the field of energy, particularly in the development of proton exchange membranes (PEMs) for fuel cells. Research has shown that copolymers synthesized from derivatives of 4-Acetoxy-4'-fluorobenzophenone exhibit enhanced water absorption and proton conductivity, making them suitable for fuel cell applications. This innovation leads to the creation of flexible, transparent films that can efficiently transport protons, essential for the electrochemical reactions in fuel cells. The synthesis process involves selective sulfonation and nucleophilic step copolymerization, resulting in multiblock copolymers with desirable physical and chemical properties for PEMs (Ghassemi, Ndip, & Mcgrath, 2004).

High-Performance Polymers

Another significant application is in the synthesis of high-performance polymers. Derivatives of 4-Acetoxy-4'-fluorobenzophenone are used to create polymers with outstanding thermal properties and solubility. These materials are highly sought after in the fields of engineering plastics and membrane materials due to their durability and efficiency in various applications. The synthesis involves reactions with hydrazine hydrate and polycondensation, leading to polymers that exhibit excellent thermal stability and are potential candidates for optical waveguide materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Nonlinear Optical Applications

Derivatives of 4-Acetoxy-4'-fluorobenzophenone also find applications in nonlinear optical (NLO) materials. Research in this area focuses on the structural, opto-electronic, and vibrational properties of these compounds to explore their potential in NLO applications. Theoretical investigations suggest that these molecules possess significant hyperpolarizability, indicative of their suitability for use in devices that require high nonlinear optical response, such as in optical switching and modulation technologies (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

properties

IUPAC Name

[4-(4-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOBILDXRLBYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641694
Record name 4-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-4'-fluorobenzophenone

CAS RN

133830-31-6
Record name 4-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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